(2r)-1-Cbz-2-formyl-pyrrolidine
Overview
Description
(2R)-1-Cbz-2-formyl-pyrrolidine, also known as CBF-Pyr, is a synthetic compound with a wide range of applications in scientific research. It is a cyclic amino acid derivative, with a chiral center at the α-carbon atom and a formyl group at the 2-position of the pyrrolidine ring. It is a valuable building block for the synthesis of various biologically active molecules, and has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
Enantioselective Synthesis and Heterocyclic N-Heterocycles Formation
A study by Seki, Tanaka, and Kitamura (2012) demonstrates the catalytic capabilities of a cationic CpRu complex in asymmetric intramolecular dehydrative N-allylation. This methodology facilitates the synthesis of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles with high enantiomer ratios. The wide range of N-substitutions, including Cbz, significantly aids in further manipulations toward natural product synthesis (T. Seki, Shinji Tanaka, M. Kitamura, 2012).
Crystal Structure Determination
Gang Chen et al. (2011) synthesized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide from Cbz-L-proline, revealing its crystal structure via single-crystal X-ray diffraction. This work highlights the importance of understanding molecular structures for the development of novel compounds (Gang Chen, Ying Tang, Qun‐Zheng Zhang, Mei Meng, X. Hao, 2011).
Hydroxylated Pyrrolizidinic Alkaloids Synthesis
Izquierdo, Plaza, and Yáñez (2005) presented an indium-mediated allylation approach for the synthesis of hydroxylated pyrrolizidinic alkaloids from N-Cbz-L-prolinal, showing high yield and stereoselectivity. This study offers insights into the synthesis of complex natural products (I. Izquierdo, M. T. Plaza, Víctor Yáñez, 2005).
Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines
Maddocks, Ermanis, and Clarke (2020) developed an asymmetric "clip-cycle" synthesis for 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, which are crucial scaffolds in drug discovery. The use of Cbz-protected bis-homoallylic amines and chiral phosphoric acid catalysis underlines a versatile approach for creating complex molecular architectures (Christopher J. Maddocks, K. Ermanis, P. Clarke, 2020).
Synthesis of Constrained Oligopeptides
Alongi, Minetto, and Taddei (2005) explored the preparation of a new family of pyrrole-based amino acids, leading to constrained oligopeptides. The synthesis process leverages the microwave-assisted Paal–Knorr reaction, showcasing the potential of Cbz moiety for developing peptide mimetics (Maddalena Alongi, G. Minetto, M. Taddei, 2005).
properties
IUPAC Name |
benzyl (2R)-2-formylpyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHSGGMNWXBEI-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-1-Cbz-2-formyl-pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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